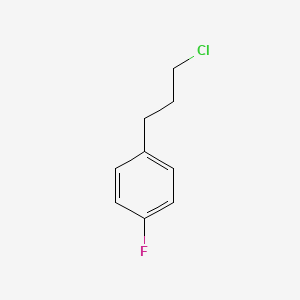

![molecular formula C8H6N2O2S B1355109 Acetonitrile, [(4-nitrophenyl)thio]- CAS No. 18527-26-9](/img/structure/B1355109.png)

Acetonitrile, [(4-nitrophenyl)thio]-

Overview

Description

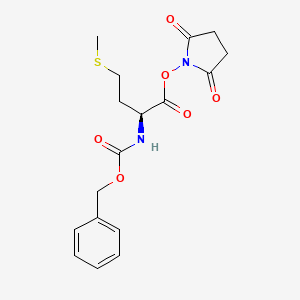

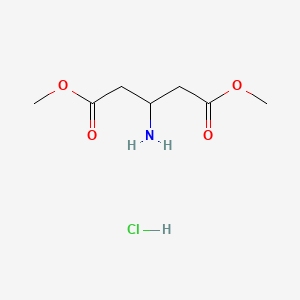

“Acetonitrile, [(4-nitrophenyl)thio]-” is a chemical compound with the empirical formula C8H6N2O2S . It is also known as “4-Nitrophenylacetonitrile” and is used in the preparation of cyanostilbene .

Synthesis Analysis

Acetonitrile is commonly used as an organic solvent and can also be used as an important intermediate in organic synthesis . Its widespread use has led to the development of new methods for the synthesis of a variety of important compounds .Molecular Structure Analysis

The molecule consists of 6 Hydrogen atoms, 8 Carbon atoms, 2 Nitrogen atoms, 2 Oxygen atoms, and 1 Sulfur atom . This totals to 19 atoms .Chemical Reactions Analysis

Acetonitrile can be used as an important synthon in many types of organic reactions . The reaction uses 2,4,6-triphenylpyrylium tetrafluoroborate (PC1) as a catalyst, and benzyl alcohol and acetonitrile can produce amide after 16 h of blue light irradiation in a nitrogen atmosphere .Physical And Chemical Properties Analysis

The molecular weight of “Acetonitrile, [(4-nitrophenyl)thio]-” is determined by the sum of the atomic weights of each constituent element multiplied by the number of atoms of that element in the molecule .Scientific Research Applications

Spectral and Structural Studies

- Acetonitrile, [(4-nitrophenyl)thio]-, and its carbanion have been examined for their spectral and structural changes. Infrared (IR) spectra and ab initio force field calculations revealed significant frequency decreases and intensity increases in cyano and nitro stretching bands during molecule→carbanion conversion. This study contributes to the understanding of the structural dynamics of such compounds (Binev et al., 2000).

Reactions with Pyridines

- The kinetics of reactions between thiophenyl 4-nitrobenzoates and pyridines in acetonitrile have been investigated. This research helps in understanding the Brönsted plots and nucleophilic reactions' mechanisms, contributing to the field of organic chemistry (Koh et al., 1999).

Proton Transfer Reaction Studies

- A kinetic study of proton transfer reactions involving (2,6-dialkyl-4-nitrophenyl)phenylcyanomethanes in acetonitrile provides insights into the acidity constants of C-acids and the influence of substituents on reaction kinetics (Minksztym & Jarczewski, 2004).

Surface Grafting on Carbon and Metallic Surfaces

- Research on the grafting of 4-nitrophenyl groups on carbon or metallic surfaces without electrochemical induction expands the understanding of surface chemistry and materials science (Adenier et al., 2005).

Organic Monolayer Reactions on Carbon Surfaces

- Studies involving monolayers of nitrophenyl groups bonded to glassy carbon surfaces contribute to the field of surface chemistry and Raman spectroscopy (Liu & McCreery, 1995).

Catalysis in Ester Aminolysis

- Research on the imidazolysis of 4-nitrophenyl trifluoroacetate in aqueous acetonitrile sheds light on base-catalyzed reactions and the electrophilicity of substrates (Neuvonen, 1988).

Synthesis of Pyrrolines

- A method for the synthesis of 3-[(4-nitrophenyl)thio]-substituted 4-methylene-1-pyrrolines highlights advancements in organic synthesis and pharmacologically interesting molecule development (Korkmaz & Zora, 2020).

DNA-Binding Studies and Biological Activities

- Studies on nitrosubstituted acylthioureas, including 1-acetyl-3-(4-nitrophenyl)thiourea, provide insights into DNA interaction, antioxidant, cytotoxic, antibacterial, and antifungal activities (Tahir et al., 2015).

Mechanism of Action

Target of Action

The primary target of 2-(4-nitrophenyl)sulfanylacetonitrile is related to the catalytic reduction of 4-nitrophenol . This compound is often used in the synthesis of various nanostructured materials, which are then used as catalysts for the reduction of nitrophenol .

Mode of Action

The compound interacts with its targets through a process known as catalytic reduction. This involves the use of reducing agents and the compound itself to facilitate the reduction of 4-nitrophenol . The exact nature of this interaction and the resulting changes are complex and depend on various factors, including the specific nanostructured materials used and the presence of reducing agents .

Biochemical Pathways

The biochemical pathway affected by 2-(4-nitrophenyl)sulfanylacetonitrile is the 1,2,4-benzenetriol pathway . This pathway is involved in the degradation of 2-chloro-4-nitrophenol, a common chlorinated nitrophenol pollutant . The compound’s action on this pathway is believed to be related to the upregulation of the hnp gene cluster, which is involved in the catabolism of 2-chloro-4-nitrophenol .

Pharmacokinetics

It’s known that the compound is insoluble in water but soluble in ethanol and ether , which could influence its bioavailability.

Result of Action

The result of the compound’s action is the reduction of 4-nitrophenol . This reduction is a key step in the degradation of 4-nitrophenol, a process that is important for the detoxification of this pollutant . The compound’s action also leads to the upregulation of the hnp gene cluster, which is involved in the catabolism of 2-chloro-4-nitrophenol .

Action Environment

The action of 2-(4-nitrophenyl)sulfanylacetonitrile is influenced by various environmental factors. For instance, the compound’s solubility in different solvents can affect its efficacy and stability . Additionally, the presence of reducing agents and specific nanostructured materials can influence the compound’s ability to facilitate the reduction of 4-nitrophenol .

Safety and Hazards

Future Directions

In the field of electrochemical conversions involving acetonitrile, due to its good conductivity and environmentally friendly features, it has become a powerful and compelling tool to afford nitrogen-containing compounds or nitrile-containing compounds . The research progress involving acetonitrile in the past five years, covering both conventional synthesis methods and electrochemical synthesis, is promising .

Biochemical Analysis

Biochemical Properties

Acetonitrile, [(4-nitrophenyl)thio]- plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. This compound is known to interact with enzymes such as cytochrome P450, which is involved in the metabolism of various substrates. The interaction between Acetonitrile, [(4-nitrophenyl)thio]- and cytochrome P450 can lead to the formation of reactive intermediates that may further participate in biochemical pathways . Additionally, Acetonitrile, [(4-nitrophenyl)thio]- can interact with proteins through its nitro and thioether groups, potentially affecting protein function and stability.

Cellular Effects

Acetonitrile, [(4-nitrophenyl)thio]- has been shown to influence various cellular processes. In particular, this compound can affect cell signaling pathways by modulating the activity of key signaling molecules. For example, Acetonitrile, [(4-nitrophenyl)thio]- can inhibit the activity of protein kinases, leading to alterations in cell signaling cascades . Furthermore, this compound can impact gene expression by interacting with transcription factors and other regulatory proteins. The effects of Acetonitrile, [(4-nitrophenyl)thio]- on cellular metabolism are also noteworthy, as it can influence metabolic flux and the levels of key metabolites.

Molecular Mechanism

The molecular mechanism of action of Acetonitrile, [(4-nitrophenyl)thio]- involves several key interactions at the molecular level. This compound can bind to enzymes and proteins through its nitrile and thioether groups, leading to enzyme inhibition or activation . For instance, Acetonitrile, [(4-nitrophenyl)thio]- can inhibit the activity of cytochrome P450 by forming a covalent bond with the enzyme’s active site. Additionally, this compound can modulate gene expression by interacting with transcription factors and other DNA-binding proteins, leading to changes in the transcriptional activity of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Acetonitrile, [(4-nitrophenyl)thio]- can change over time due to its stability and degradation properties. This compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to light or heat. Long-term studies have shown that Acetonitrile, [(4-nitrophenyl)thio]- can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression.

Dosage Effects in Animal Models

The effects of Acetonitrile, [(4-nitrophenyl)thio]- in animal models vary with different dosages. At low doses, this compound can modulate enzyme activity and gene expression without causing significant toxicity . At higher doses, Acetonitrile, [(4-nitrophenyl)thio]- can induce toxic effects, including oxidative stress and cellular damage. Threshold effects have been observed, where the compound’s impact on cellular processes becomes more pronounced at specific dosage levels.

Metabolic Pathways

Acetonitrile, [(4-nitrophenyl)thio]- is involved in several metabolic pathways, including those mediated by cytochrome P450 enzymes . This compound can be metabolized to form reactive intermediates that participate in further biochemical reactions. The interaction of Acetonitrile, [(4-nitrophenyl)thio]- with metabolic enzymes can influence metabolic flux and the levels of key metabolites, potentially affecting overall cellular metabolism.

Transport and Distribution

Within cells and tissues, Acetonitrile, [(4-nitrophenyl)thio]- is transported and distributed through interactions with transporters and binding proteins . This compound can be taken up by cells via specific transporters and can accumulate in certain cellular compartments. The distribution of Acetonitrile, [(4-nitrophenyl)thio]- within tissues can influence its overall biological activity and effects on cellular function.

Subcellular Localization

The subcellular localization of Acetonitrile, [(4-nitrophenyl)thio]- is influenced by its chemical properties and interactions with cellular components . This compound can localize to specific organelles, such as the endoplasmic reticulum and mitochondria, where it can exert its effects on enzyme activity and gene expression. Targeting signals and post-translational modifications may direct Acetonitrile, [(4-nitrophenyl)thio]- to specific subcellular compartments, affecting its activity and function.

properties

IUPAC Name |

2-(4-nitrophenyl)sulfanylacetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O2S/c9-5-6-13-8-3-1-7(2-4-8)10(11)12/h1-4H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWNGHNPPHNKAIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1[N+](=O)[O-])SCC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20517261 | |

| Record name | [(4-Nitrophenyl)sulfanyl]acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20517261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

18527-26-9 | |

| Record name | [(4-Nitrophenyl)sulfanyl]acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20517261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6,8-Dioxabicyclo[3.2.1]octan-3-one](/img/structure/B1355035.png)

![4-Chloro-2-(methylthio)pyrazolo[1,5-a][1,3,5]triazine](/img/structure/B1355042.png)

![4-Chloro-1-methyl-1H-pyrrolo[3,2-C]pyridine](/img/structure/B1355046.png)